Product packaging for MptpB-IN-1(Cat. No.:)

MptpB-IN-1

Cat. No.: B12423013
M. Wt: 364.2 g/mol
InChI Key: RHLHXHOGVCAPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MptpB-IN-1 (Compound 13) is a potent and orally active inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key secreted virulence factor . This compound targets a critical mechanism of bacterial survival, as MptpB is secreted into the host macrophage cytoplasm to subvert innate immune responses . Its mechanism of action involves the selective inhibition of the MptpB phosphatase, which normally promotes mycobacterial survival by disrupting host phosphoinositide signaling and preventing phagosome maturation and acidification . By inhibiting MptpB, this compound helps restore the host's ability to clear the infection. Research demonstrates that this compound significantly reduces the survival of multidrug-resistant Mycobacterium tuberculosis within macrophages and lowers the infection burden in vivo . Furthermore, it exhibits additive effects when combined with first-line antibiotics like rifampicin and bedaquiline, enhancing their efficacy against both M. tuberculosis and Mycobacterium avium . This small molecule compound (CAS 2244622-44-2) with molecular formula C₁₇H₁₁Cl₂NO₄ is intended for Research Use Only and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11Cl2NO4 B12423013 MptpB-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

4-[3-(3,5-dichloro-4-hydroxyphenyl)phenyl]-5-methyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C17H11Cl2NO4/c1-8-14(15(17(22)23)20-24-8)10-4-2-3-9(5-10)11-6-12(18)16(21)13(19)7-11/h2-7,21H,1H3,(H,22,23)

InChI Key

RHLHXHOGVCAPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)C2=CC=CC(=C2)C3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

Characterization of Mycobacterium Tuberculosis Protein Tyrosine Phosphatase B Mptpb

Enzymatic Profile and Substrate Specificity of MptpB

MptpB exhibits a broad substrate specificity, distinguishing it from many other phosphatases. nih.govnih.gov Its catalytic activity is cysteine-based, a common mechanism among phosphatases. nih.gov

Dual-Specificity Phosphatase Activity

MptpB demonstrates dual-specificity protein phosphatase activity, capable of dephosphorylating both phosphotyrosine and phosphoserine/threonine substrates. nih.govnih.govresearchgate.netresearchgate.net While it can act on both types of phosphorylated amino acids, kinetic analysis indicates a preference for phosphotyrosine substrates, as evidenced by higher catalytic efficiency (kcat/Km values) towards phosphopeptides containing phosphotyrosine compared to those with phosphoserine/threonine. nih.gov However, lower Km values for phosphoserine/threonine peptides suggest a potentially enhanced binding affinity for these substrates. nih.gov

Triple-Specificity Phosphatase Activity (Phosphotyrosine, Phosphoserine/Threonine, and Phosphoinositides)

Beyond its dual-specificity protein phosphatase activity, MptpB is also recognized as a triple-specificity phosphatase (TSP). uniprot.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com This designation arises from its ability to dephosphorylate phosphotyrosine, phosphoserine/threonine, and importantly, phosphoinositides (PIs). uniprot.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com This unique combination of activities is crucial for M. tuberculosis's ability to manipulate host signaling pathways. uniprot.orgmdpi.com The phosphoinositide phosphatase activity of MptpB was a significant finding, expanding the understanding of its role in host-pathogen interactions. nih.gov

Specific Dephosphorylation of Phosphoinositides (PI3P, PI(3,5)P2)

A key aspect of MptpB's enzymatic activity is its specific dephosphorylation of certain phosphoinositides, particularly phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). uniprot.orgnih.govmdpi.comacs.orgsemanticscholar.orgacs.org These lipids are critical regulators of membrane trafficking and phagosome maturation within host cells. oup.comacs.orgsemanticscholar.orgnih.gov By dephosphorylating PI3P and PI(3,5)P2, MptpB interferes with the normal progression of phagosome maturation, thereby preventing the fusion of the phagosome containing the bacterium with lysosomes and allowing M. tuberculosis to survive and replicate within the macrophage. uniprot.orgmdpi.comsemanticscholar.orgnih.gov Studies have shown that MptpB inhibition can extend the presence of PI3P on M. tuberculosis-containing phagosomes, highlighting its role in manipulating host phosphoinositide metabolism. acs.orgacs.org MptpB also dephosphorylates phosphatidylinositol 4-phosphate (PI4P) and phosphatidylinositol 5-phosphate (PI5P), with higher efficiency observed for PI3P and PI(3,5)P2. nih.gov Binding to host ubiquitin is required to activate the phosphatidylinositol phosphate (B84403) phosphatase activity of MptpB. uniprot.org

Structural Features and Active Site Topography of MptpB

The structure of MptpB presents unique features that contribute to its enzymatic activity and its role as a virulence factor. acs.orgnih.gov

Unique Structural Elements and Binding Pockets

MptpB possesses a simplified protein tyrosine phosphatase (PTP) fold that incorporates characteristics of both conventional PTPs and dual-specificity phosphatases. uniprot.orgresearchgate.netresearchgate.net Its structure includes unique elements, such as a two-helix lid domain (α7 and α8), which is thought to protect the catalytic cysteine from oxidative inactivation. researchgate.net The active site of MptpB is notably large and features a primary phosphate-binding pocket (P1) along with two distinct secondary pockets (P2 and P3) that are absent in human phosphatases. acs.orgnih.govunimi.it These secondary pockets provide opportunities for the design of selective inhibitors. oup.comacs.orgnih.govnih.gov The P-loop region within the active site, with its signature motif HCXXGKDR, shares characteristics with both eukaryotic lipid phosphatases and protein tyrosine phosphatases. nih.gov Specific residues within the P-loop, such as Lys164 and Asp165, are crucial for substrate binding and catalysis, respectively, with Lys164 being particularly important for the dephosphorylation of PI(3,5)P2. nih.govnih.govnih.gov

Phylogenetic Distance from Human Phosphatases

MptpB exhibits significant phylogenetic distance from human phosphatases, including human protein tyrosine phosphatases (PTPs). nih.govmdpi.comacs.org This lack of a direct human ortholog makes MptpB a highly attractive target for the development of specific and selective anti-tuberculosis drugs with potentially minimal off-target effects in the host. uniprot.orgnih.govoup.commdpi.comacs.org The low sequence similarity with human PTPs, with one source indicating only 6% similarity with one human PTP, underscores this phylogenetic divergence. mdpi.com

Role of MptpB in Host Signal Transduction Modulation

MptpB actively subverts host antimicrobial activities by modulating various signal transduction pathways within the infected macrophage. wikipedia.orgsemanticscholar.org This manipulation creates a favorable environment for Mtb survival and replication.

Attenuation of MAPK Signaling Pathways (ERK1/2, p38)

MptpB significantly hampers the activity of host Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38. semanticscholar.orgwindows.netiabcr.org Research indicates that MptpB blocks the phosphorylation of key components in these cascades, such as Erk1/2 and p38, which are typically activated in response to Mtb infection or Toll-like receptor (TLR) agonists. semanticscholar.orgwindows.net This attenuation of MAPK signaling contributes to the suppression of downstream inflammatory responses. youtube.comreadthedocs.iogithub.io

Interference with NF-κB Signaling

Interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical mechanism employed by MptpB to modulate host immunity. semanticscholar.orgwindows.netiabcr.org Studies have shown that MptpB simultaneously hampers NF-κB signaling, demonstrated by its ability to block the phosphorylation of p65 and IKKα, key regulatory proteins in this pathway. semanticscholar.orgwindows.net Disrupting NF-κB signaling is instrumental in Mtb's strategy to inhibit host inflammatory responses. windows.netiabcr.org

Impact on Inflammatory Cytokine Production (IL-1β, IL-6)

A direct consequence of MptpB's interference with MAPK and NF-κB signaling is the suppression of inflammatory cytokine production by macrophages. youtube.comreadthedocs.iogithub.iowindows.netiabcr.org MptpB has been shown to inhibit the expression and secretion of crucial pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). windows.netiabcr.org These cytokines are vital for initiating effective host immune responses and upregulating microbicidal activity against the bacteria. youtube.comreadthedocs.iogithub.io

Research findings illustrating the impact of MptpB on IL-1β and IL-6 expression are summarized in the table below:

CytokineEffect of MptpB Expression in MacrophagesReference
IL-1βSuppressed expression and production windows.netiabcr.org
IL-6Suppressed expression and production windows.netiabcr.org

Promotion of Macrophage Survival and Inhibition of Apoptosis (Akt Pathway Activation, Caspase 3 Suppression)

Mtb promotes its intracellular survival by preventing the premature death of infected macrophages. MptpB plays a significant role in this process by promoting macrophage survival and inhibiting apoptosis. github.iosemanticscholar.orgwindows.netiabcr.org This is achieved through the activation of the Akt signaling pathway and the suppression of Caspase 3 activity. wikipedia.orgyoutube.comgithub.ioiabcr.org Akt is a key regulator of cell survival, while Caspase 3 is a central执行者 of apoptosis. By modulating these pathways, MptpB ensures the macrophage remains a viable host for the bacteria.

Data on the effect of MptpB on Akt phosphorylation and Caspase 3 activity:

Host ProteinEffect of MptpB Expression in MacrophagesObservationReference
AktIncreased phosphorylation2.1-fold increase in phosphorylation observed wikipedia.orgyoutube.com
Caspase 3Suppressed activity2.3-fold reduction in activity observed wikipedia.orgyoutube.com

Disruption of Phagosome Maturation and Phagolysosomal Biogenesis

A critical step in the host defense against intracellular pathogens is the maturation of the phagosome, the vesicle containing the internalized microbe, into a phagolysosome, where the pathogen is destroyed. MptpB interferes with this process, blocking phagosome maturation and subsequent fusion with lysosomes. nih.govsemanticscholar.org This disruption is linked to MptpB's phosphoinositide phosphatase activity, specifically its ability to dephosphorylate phosphoinositides like phosphatidylinositol 3-phosphate (PI3P). nih.gov PI3P is a crucial lipid signal that orchestrates the recruitment of host proteins required for phagosome maturation and phagolysosomal biogenesis. By depleting PI3P from the phagosomal membrane, MptpB effectively arrests the maturation process, allowing Mtb to reside and replicate in a non-microbicidal compartment.

Comparison with Mycobacterium tuberculosis Protein-Tyrosine-Phosphatase A (MptpA)

Mycobacterium tuberculosis encodes another secreted protein-tyrosine-phosphatase, MptpA, which also contributes to the bacterium's virulence. Both MptpA and MptpB are secreted into the host macrophage and are important for Mtb survival. readthedocs.iogithub.io However, they appear to modulate host processes through distinct mechanisms. While MptpB primarily disrupts host signal transduction cascades, promotes macrophage survival, and interferes with phagosome maturation by targeting phosphoinositides, MptpA is primarily known for interfering with phagosome acidification and preventing Mtb phagocytosis. readthedocs.iogithub.io This suggests a coordinated strategy by Mtb, utilizing multiple phosphatases to target different aspects of the host's antimicrobial response.

MptpB-IN-1: A Tool for Studying MptpB Function

Discovery and Design Strategies for Mptpb Inhibitors, Including Mptpb in 1

High-Throughput Screening Approaches for Inhibitor Identification

High-throughput screening (HTS) has been a fundamental approach in the initial identification of potential MptpB inhibitors. This method allows for the rapid screening of large libraries of diverse small molecules to find compounds that exhibit inhibitory activity against the enzyme. For instance, a screen of a 7500-compound library against MptpB led to the identification of several compounds belonging to distinct structural classes, including 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) and piperazinyl-thiophenyl-ethyl-oxalamide derivatives. fishersci.fiprobes-drugs.orgnih.govnih.gov These identified hits served as starting points for further medicinal chemistry efforts. HTS has also been utilized to discover natural product-derived inhibitors and compounds from fragment-based libraries with activity against MptpB. nih.gov The application of click chemistry has facilitated the rapid assembly of large, diverse libraries of bidentate inhibitors, which have subsequently been screened using HTS to identify potent and selective MptpB inhibitors. fishersci.canih.govnih.gov

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) has played a vital role in the rational development of selective MptpB inhibitors. fishersci.sechem960.com This approach leverages the three-dimensional structure of the MptpB enzyme to guide the design and optimization of inhibitor molecules. By understanding how potential inhibitors bind to the enzyme's active site and surrounding regions, researchers can design compounds with improved affinity and specificity. fishersci.seuni-goettingen.de

Exploiting Unique Active Site Features for Selectivity

A key aspect of designing selective MptpB inhibitors using SBDD is the exploitation of the unique features of the enzyme's active site. The MptpB active site is notably larger than those of many human protein tyrosine phosphatases (PTPs) and contains a primary phosphate-binding pocket (P1) along with two distinct secondary pockets (P2 and P3) that are not present in human orthologues. fishersci.seuni-goettingen.de Targeting these unique secondary pockets in addition to the conserved P1 site is a crucial strategy for achieving high selectivity for MptpB over human PTPs, thereby minimizing potential off-target effects. fishersci.seuni-goettingen.de Molecular docking and crystallographic studies provide insights into how different chemical scaffolds and functional groups interact with these specific pockets, guiding the design of inhibitors that can occupy these unique regions. fishersci.seuni-goettingen.de

Medicinal Chemistry Optimization of Lead Compounds

Following the identification of initial hits through HTS or the design of starting points via SBDD, medicinal chemistry optimization is essential to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. This iterative process involves the synthesis of analogues and evaluation of their biological activity. nih.govnih.gov

Development of Chemical Scaffolds

Various chemical scaffolds have been explored and developed in the search for potent and selective MptpB inhibitors. These include:

Isoxazole-based derivatives: Initial isoxazole (B147169) inhibitors showed modest potency, but structure-based design and optimization led to the development of more potent and selective compounds, including MptpB-IN-1 (Compound 13). fishersci.seuni-goettingen.deuni.lunih.govuni-goettingen.dewikipedia.orggoogle.com The isoxazole moiety often interacts with the P1 and P3 pockets of the active site. fishersci.seuni-goettingen.de

Benzofuran (B130515) Salicylic (B10762653) Acid Derivatives: Medicinal chemistry efforts focused on optimizing the benzofuran salicylic acid scaffold have resulted in the discovery of highly potent and selective MptpB inhibitors. nih.govcenmed.comnih.gov

Oxamic Acid Derivatives: N-aryl oxamic acid derivatives have been identified as potent and selective MptpB inhibitors, acting as phosphotyrosine mimetics that bind to the active site. sigmaaldrich.comnih.govfishersci.com

2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This scaffold was identified through HTS and represents a distinct class of MptpB inhibitors. fishersci.fiprobes-drugs.orgnih.govnih.govgoogle.com

Piperazinyl-thiophenyl-ethyl-oxalamide: Another distinct structural class of MptpB inhibitors discovered via HTS. fishersci.fiprobes-drugs.orgnih.govnih.govgoogle.com

Hydroxyindole carboxylic acid: This scaffold has been utilized in focused library approaches to target both the active site and adjacent pockets, leading to the identification of potent and selective inhibitors. ontosight.ainih.govgoogle.comfishersci.caepa.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are integral to medicinal chemistry optimization. By systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on inhibitory activity and selectivity, researchers can gain insights into the key structural features required for optimal binding to MptpB. sigmaaldrich.comnih.govfishersci.comguidetopharmacology.org SAR studies help in identifying which parts of the molecule are crucial for potency and how modifications can improve interactions with the active site and secondary pockets, while minimizing activity against human PTPs. Preliminary SAR studies have been conducted on the novel scaffolds identified through HTS to understand the impact of substituents on inhibitory activity. nih.gov

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy employed to generate collections of structurally diverse small molecules from common building blocks or synthetic routes. nih.govuni.lunih.govfishersci.ca This approach is valuable in MptpB inhibitor discovery as it provides access to a wide range of novel chemical structures that can be screened for activity. DOS, for example, has been used to synthesize libraries of bicyclic salicylic acid-based inhibitors, offering diverse starting points for the development of drug-like MptpB inhibitors with improved properties. nih.govuni.lunih.govfishersci.ca

This compound (Compound 13) is an example of an MptpB inhibitor developed through these strategies, particularly structure-based design starting from an isoxazole scaffold. fishersci.seuni-goettingen.desigmaaldrich.com It has demonstrated potency against MptpB and the ability to reduce the survival of multidrug-resistant Mtb strains in macrophages, highlighting the success of these design and discovery approaches. fishersci.seuni-goettingen.desigmaaldrich.com

Virtual Screening and Computational Approaches in Inhibitor Discovery

Virtual screening (VS) and various computational methodologies have become indispensable tools in the search for novel MptpB inhibitors. These in silico techniques allow for the rapid evaluation of large chemical libraries to identify potential lead compounds that are then subjected to experimental validation. github.ioyoutube.comreadthedocs.iowikipedia.org

Structure-based virtual screening is a widely adopted strategy that leverages the known three-dimensional structure of MptpB. github.ioyoutube.comreadthedocs.iowikipedia.org The active site of MptpB is notably large and possesses a primary phosphate-binding pocket (P1) along with two unique secondary pockets (P2 and P3) that are not present in human phosphatases, offering opportunities for the design of selective inhibitors. Computational methods, such as docking, are used to predict the binding orientation and affinity of small molecules within these binding pockets. github.ioyoutube.comreadthedocs.iowikipedia.org

Pharmacophore-based virtual screening is another approach that involves creating a model representing the essential features a molecule must possess to bind to the target site. github.ioyoutube.comreadthedocs.iowikipedia.org This model can be derived from known active inhibitors or the protein's binding site. Large databases of compounds are then screened against this pharmacophore model to identify molecules with similar features. github.ioyoutube.comreadthedocs.iowikipedia.org

Consensus docking strategies, combining the results of multiple docking procedures, have been shown to improve the reliability of virtual screening by reducing false positives. readthedocs.io Molecular dynamics (MD) simulations are also employed to understand the dynamic interactions between potential inhibitors and the MptpB enzyme, providing insights into binding stability and conformational changes. readthedocs.iowikipedia.org

Detailed research findings from computational studies have contributed to the identification of diverse chemical scaffolds with inhibitory activity against MptpB. For instance, virtual screening campaigns have led to the discovery of active compounds with novel core structures, such as gamma-lactone derivatives and thiobarbiturate-based inhibitors. github.ioyoutube.comreadthedocs.io Computational fragment screening has also been used to identify molecular motifs that interact favorably with specific regions of the MptpB active site, like the P2 pocket, guiding the structure-based design of more potent inhibitors.

These computational approaches generate significant amounts of data, including predicted binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and potential binding poses within the active site. This data is crucial for prioritizing compounds for synthesis and experimental testing.

Below is a representative data table illustrating the type of output that might be generated during a virtual screening study for MptpB inhibitors. This table presents hypothetical data points to demonstrate the kind of information computational methods provide for potential lead compounds.

Compound ID (Hypothetical)Predicted Binding Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type (Example)
VS_Hit_001-8.5Arg24, Asp29, Gln262Hydrogen Bonding, Hydrophobic
VS_Hit_002-7.9H41, S46, H164Hydrogen Bonding
VS_Hit_003-9.1E129, H94, R136Electrostatic, Hydrophobic

Note: The data in this table is illustrative and does not represent specific published data for this compound or any other particular compound unless explicitly stated in a research paper.

The application of these computational methods has successfully identified compounds with promising inhibitory activity against MptpB, demonstrating the power of in silico techniques in accelerating the early stages of drug discovery. github.ioyoutube.comreadthedocs.iowikipedia.org While the specific details regarding the discovery of the compound referred to as "this compound" through these exact computational workflows were not explicitly available in the consulted literature, the methodologies described here are standard practices in the field for identifying and optimizing MptpB inhibitors.

Preclinical Efficacy Studies of Mptpb in 1 and Mptpb Inhibitors

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of MptpB inhibitors has been evaluated in vivo using animal models of tuberculosis, which are crucial for assessing efficacy in a complex biological system. nih.gov The guinea pig model is particularly relevant as it develops a human-like immunopathology, including the formation of granulomas. nih.govfrontiersin.org

Reduction of Infection Burden in Acute Models

In an acute guinea pig model of tuberculosis, monotherapy with an orally bioavailable MptpB inhibitor demonstrated a significant reduction in the bacterial load. nih.govacs.org Following 28 days of treatment, a notable decrease in the colony-forming units (CFU) was observed in both the lungs and the spleen compared to vehicle-treated controls. nih.govacs.org This demonstrates that targeting this specific virulence factor can effectively control bacterial replication during the early stages of infection. nih.gov

Reduction of Infection Burden in Chronic Models

The efficacy of MptpB inhibitors is also evident in chronic infection models, which are more representative of human tuberculosis. nih.gov In chronically infected guinea pigs, 28 days of monotherapy with an MptpB inhibitor resulted in a significant reduction of the bacterial burden in the lungs and spleen. nih.govacs.org The ability of the inhibitor to reduce the bacterial load in a chronic setting is particularly significant as it suggests potential for treating persistent infections. nih.gov The guinea pig model's tendency to form granulomas with persistent bacteria makes these findings especially relevant for clinical applications. nih.gov

Gross Pathological Scores in Guinea Pig Organs After 28 Days of MptpB Inhibitor Monotherapy
OrganInfection ModelTreatment GroupPathological Score (Mean ± SEM)Reference
LungsAcuteVehicle Control~3.5 nih.govacs.org
LungsAcuteMptpB Inhibitor~1.5 nih.govacs.org
SpleensAcuteVehicle Control~3.0 nih.govacs.org
SpleensAcuteMptpB Inhibitor~1.0 nih.govacs.org
LungsChronicVehicle Control~3.8 nih.govacs.org
LungsChronicMptpB Inhibitor~2.0 nih.govacs.org
SpleensChronicVehicle Control~3.2 nih.govacs.org
SpleensChronicMptpB Inhibitor~1.5 nih.govacs.org
* Indicates a statistically significant reduction compared to the vehicle control group.

Monotherapy Efficacy

The studies in guinea pig models provide strong evidence for the efficacy of MptpB inhibitors as a standalone treatment. nih.govacs.org Unlike traditional antibiotics that directly kill bacteria, these inhibitors act as anti-virulence agents by disarming the pathogen's ability to survive within host cells. nih.govresearchgate.net The significant reduction in bacterial load and improvement in pathology with monotherapy underscore the potential of this approach as a novel paradigm for tuberculosis treatment. nih.govacs.org This is particularly promising for tackling multidrug-resistant strains of M. tuberculosis. acs.org

Combination Therapy with First-Line Anti-Tubercular Antibiotics (e.g., Rifampicin (B610482), Isoniazid (B1672263), Bedaquiline)

A key aspect of developing new anti-tubercular agents is their ability to work in concert with existing antibiotic regimens. MptpB inhibitors have shown significant promise in this area. acs.orgacs.org In macrophage infection models, combining the MptpB inhibitor C13 with first-line antibiotics such as rifampicin or bedaquiline (B32110) resulted in an additive effect, reducing the intracellular infection of both M. tuberculosis and M. avium by 50% compared to treatment with the antibiotics alone. nih.govacs.orgnih.gov

Furthermore, MptpB inhibitors have been shown to enhance the mycobacterial killing efficacy of rifampicin and isoniazid. nih.govacs.org This suggests that MptpB inhibitors could be suitable for combination therapies, potentially leading to more effective and shorter treatment regimens. nih.gov The combination of an mPTPA inhibitor and an mPTPB inhibitor with the standard isoniazid-rifampicin-pyrazinamide (HRZ) regimen was also shown to significantly reduce the lung bacillary burden in a guinea pig model of chronic TB infection. mdpi.com

Efficacy of MptpB Inhibitor C13 in Combination with Antibiotics in Macrophage Infection Models
Mycobacterium SpeciesTreatmentAdditional Reduction in Bacterial Burden with C13Reference
M. tuberculosisRifampicin + C1325-50% acs.org
M. tuberculosisBedaquiline + C1325-50% acs.org
M. aviumRifampicin + C1325-50% acs.org
M. aviumBedaquiline + C1325-50% acs.org

Tolerability Studies in Animal Models (relevant for research study design, not adverse effects profile)

Tolerability studies are crucial in the preclinical phase to ensure that a compound can be administered in animal models at concentrations sufficient to test efficacy without causing overt toxicity that could confound the study results. For the MptpB inhibitor known as compound 13, tolerability was assessed in guinea pigs. nih.govresearchgate.net

In these studies, daily administration of the compound for seven days showed no adverse drug effects. nih.govresearchgate.net Furthermore, all animals in the tolerability trial exhibited a weight increase of over 5%, a general indicator of good health and tolerance to the administered substance. nih.govresearchgate.net The positive outcome of these tolerability assessments was essential for advancing the compound into efficacy studies in both acute and chronic guinea pig models of TB infection. nih.gov The promising oral bioavailability and tolerability of MptpB inhibitors in animal models support their potential development as adjunctive therapies to enhance standard anti-TB regimens. nih.gov

Table 2: Mentioned Compounds

Compound Name
MptpB-IN-1
Isoniazid (INH)
Rifampicin (RIF)
Pyrazinamide
Bedaquiline (BDQ)
Pretomanid (PRT)
Ethambutol (EMB)
L01-Z08
L335-M34
I-A09
S-MGB-362
S-MGB-363
ZM241385
Cefsulodin

Methodological Approaches in Mptpb in 1 Research

Recombinant Protein Expression and Purification (e.g., MptpB)

Recombinant MptpB protein is frequently used in biochemical assays to study its enzymatic activity and its interaction with inhibitors like MptpB-IN-1. The expression and purification of MptpB are typically carried out in Escherichia coli strains, such as BL21 (DE3) or Rosetta. nih.govportlandpress.com The gene encoding MptpB, often from M. tuberculosis H37Rv, is cloned into expression vectors, such as pET28b, which may include tags like a His-tag at the N-terminus to facilitate purification. nih.govportlandpress.com

Expression is commonly induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture at a specific optical density, followed by incubation at a controlled temperature (e.g., 18°C or 25°C) for a defined period (e.g., overnight or 16 hours). nih.govportlandpress.com After induction, bacterial cells are harvested and lysed. The recombinant His-tagged MptpB protein is then purified using nickel-affinity chromatography, utilizing resins like Ni-NTA beads. nih.govportlandpress.com Elution is typically performed using a buffer containing imidazole (B134444). nih.gov Further steps, such as removing LPS from the purified protein using endotoxin (B1171834) removal kits, may be included depending on the downstream applications. nih.gov Protein concentration is determined using methods like the BCA Protein Assay Kit. nih.gov In some studies, MptpB has also been expressed as a glutathione (B108866) S-transferase (GST) fusion protein in E. coli and purified using affinity chromatography. nih.gov

Enzyme Activity Assays (e.g., pNPP substrate)

Enzyme activity assays are fundamental for measuring the catalytic activity of MptpB and assessing the inhibitory potential of compounds like this compound. A common substrate used for MptpB phosphatase activity is p-nitrophenyl phosphate (B84403) (pNPP). frontiersin.orggoogle.complos.org When MptpB dephosphorylates pNPP, it releases p-nitrophenol, a yellow product that can be detected and quantified by measuring absorbance at a specific wavelength, typically 405 nm or 410 nm. frontiersin.orggoogle.complos.orgunipi.itunimi.it

Assays are typically performed in a reaction mixture containing the purified MptpB enzyme, pNPP at various concentrations, and a suitable buffer system (e.g., sodium acetate (B1210297) buffer pH 5.5, imidazole buffer pH 7.0, or Hepes buffer pH 8.0) at a controlled temperature (e.g., 25°C or 37°C). frontiersin.orggoogle.complos.orgunipi.itunimi.it The reaction is initiated by adding the enzyme or substrate and is quenched after a specific incubation time by adding a strong base like NaOH. frontiersin.orggoogle.com The amount of p-nitrophenol product is then determined spectrophotometrically. frontiersin.orggoogle.com

Inhibition assays to determine the half maximal inhibitory concentration (IC50) of compounds like this compound involve performing the enzyme activity assay in the presence of increasing concentrations of the inhibitor. plos.orgunipi.it The percentage of residual enzyme activity is calculated relative to control reactions without the inhibitor, and the IC50 value is determined by analyzing the dose-response curve. plos.org The Malachite Green assay is another method used to determine phosphatase activity by measuring the release of free phosphate. nih.gov

Cell Culture Models of Mycobacterial Infection (e.g., RAW264.7, J774, THP-1 macrophages)

Cell culture models, particularly macrophage cell lines, are widely used to study the interaction between mycobacteria and host cells and to evaluate the efficacy of MptpB inhibitors like this compound in a cellular context. Commonly used macrophage cell lines include murine RAW264.7 and J774 cells, and human monocytic leukemia cell line THP-1. uniprot.orgacs.orgpnas.orgportlandpress.comnih.govfrontiersin.orgunipi.itubc.caacs.orgjmb.or.krnih.govfrontiersin.org

RAW264.7 and J774 cells are adherent macrophage cells derived from mice and are capable of producing various cytokines and reactive nitrogen intermediates in response to bacterial infection. frontiersin.org THP-1 cells, being human-derived, are frequently used for M. tuberculosis infection studies and can be differentiated into adherent macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA). acs.orgfrontiersin.org

For infection experiments, macrophages are typically seeded in cell culture plates and infected with mycobacterial strains, such as M. tuberculosis H37Rv or M. bovis BCG, at a specific multiplicity of infection (MOI). acs.orgnih.govportlandpress.comfrontiersin.org Following a period for bacterial uptake, extracellular bacteria are removed by washing, and fresh culture medium containing the compound of interest (e.g., this compound) or a control (e.g., DMSO) is added. acs.org The infected cells are then incubated for various time points. acs.orgnih.gov These models allow researchers to assess the effect of MptpB inhibition on intracellular bacterial survival, host cell signaling pathways, and other cellular processes.

Bacterial Load Determination (e.g., CFU quantification)

Determining the intracellular bacterial load is a critical step in evaluating the effectiveness of MptpB inhibitors in cell culture and animal models. The most common method for quantifying viable mycobacteria is by determining colony-forming units (CFUs). acs.orgpnas.orgportlandpress.comfrontiersin.orgunipi.itacs.org

After infecting macrophages or collecting tissue samples from animal models, the cells or tissues are lysed to release intracellular bacteria. acs.org Serial dilutions of the lysates are then plated onto solid mycobacterial growth media, such as Middlebrook 7H10 agar (B569324) plates. acs.orgfrontiersin.org The plates are incubated at 37°C for an extended period, typically 2-3 weeks, to allow for the growth of mycobacterial colonies. acs.orgnih.gov The number of visible colonies on the plates is then counted, and the bacterial load is expressed as CFUs per cell or per tissue weight. acs.orgnih.gov This method provides a quantitative measure of viable bacteria and is used to assess the reduction in bacterial burden upon treatment with MptpB inhibitors.

In studies involving this compound (referred to as compound 13 in some contexts), treatment of infected macrophages has shown a significant reduction in intracellular mycobacterial burden compared to untreated controls. For instance, treatment with compound 13 resulted in a substantial reduction in the bacterial burden of infected mouse macrophages (J774) and human macrophages (THP-1). acs.org

Cell LineMycobacterial StrainTreatmentIncubation TimeBacterial Burden (CFU)Reduction (%)
J774 (mouse macrophage)BCGDMSO (Control)72 h~100%0
J774 (mouse macrophage)BCGCompound 1372 h~13-19%81-87
THP-1 (human macrophage)M. tuberculosis (drug-susceptible)Untreated72 h100%0
THP-1 (human macrophage)M. tuberculosis (drug-susceptible)Compound 1372 h~37%63

Live-Cell Imaging and Fluorescent Microscopy (e.g., PI3P localization)

Live-cell imaging and fluorescent microscopy techniques are employed to visualize dynamic cellular processes during mycobacterial infection and to observe the localization of specific host factors or the bacteria themselves in real-time. These methods are particularly useful for studying phagosome maturation and the role of phosphoinositides like phosphatidylinositol 3-phosphate (PI3P). acs.orgfrontiersin.orgelifesciences.orgnih.govpnas.orgpnas.org

To visualize PI3P, macrophages can be transfected with plasmids expressing fluorescent probes that specifically bind to PI3P, such as those containing FYVE domains fused to fluorescent proteins like EGFP. acs.orgnih.govpnas.orgpnas.org Mycobacteria can also be fluorescently labeled to track their location within the host cell. acs.orgpnas.org

Using live-cell imaging, researchers can monitor the recruitment and retention of PI3P probes on phagosomes containing live or dead mycobacteria. acs.orgpnas.orgpnas.org Studies have shown that PI3P is rapidly removed from phagosomes containing live M. tuberculosis, a process that is counteracted by MptpB inhibition. acs.orgpnas.orgpnas.org For example, treatment with this compound (compound 13) has been shown to extend the presence of PI3P on M. tuberculosis-containing phagosomes. acs.org Four-dimensional (4D) confocal microscopy is a technique used for live-cell imaging that allows for the capture of three spatial dimensions over time. pnas.orgpnas.org

Immunoblotting and Signaling Pathway Analysis (e.g., phosphorylation status of ERK1/2, p38, Akt, caspase 3)

Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins in cell lysates and to assess their post-translational modifications, such as phosphorylation. This method is crucial for analyzing the impact of MptpB and its inhibitors on host cell signaling pathways involved in the immune response and apoptosis. uniprot.orgportlandpress.comgoogle.complos.orgunipi.itubc.canih.govfrontiersin.orgmdpi.com

Researchers use specific antibodies to probe for target proteins and their phosphorylated forms. For example, antibodies against total ERK1/2, p38, Akt, and caspase 3, as well as antibodies specifically recognizing their phosphorylated states, are used to determine the activation status of these signaling molecules. uniprot.orgubc.canih.govfrontiersin.orgmdpi.com

Studies have shown that MptpB can interfere with host signaling pathways like NF-κB and MAPK, affecting the phosphorylation of key proteins such as p65, IKKα, ERK1/2, and p38. uniprot.orgfrontiersin.orgubc.cafrontiersin.orgmdpi.com MptpB has also been shown to influence Akt phosphorylation and caspase 3 activity, impacting macrophage apoptosis. uniprot.orgubc.camdpi.com Immunoblotting experiments comparing cells expressing MptpB or treated with MptpB inhibitors to control cells help to delineate the specific signaling events modulated by MptpB. For instance, MptpB expression has been shown to inhibit the phosphorylation of ERK1/2 and p38 induced by M. tuberculosis infection, while promoting Akt phosphorylation. uniprot.orgubc.cafrontiersin.orgmdpi.com

Animal Models of Tuberculosis Infection (e.g., Guinea Pigs, Galleria mellonella larvae)

Animal models are essential for evaluating the efficacy of MptpB inhibitors in a complex in vivo environment and for studying the pathogenesis of tuberculosis. Commonly used animal models for TB research include guinea pigs and Galleria mellonella larvae. acs.orgpnas.orgnih.govfrontiersin.orgubc.caacs.orgnih.govnih.govresearchgate.netfrontiersin.org

Galleria mellonella larvae have emerged as a useful alternative model for screening compounds against mycobacteria. acs.orgnih.gov This invertebrate model is relatively easy and cost-effective to use and can provide insights into the in vivo activity of potential therapeutic agents. nih.gov Studies using Galleria mellonella infected with mycobacteria allow for the evaluation of compound efficacy by monitoring larval survival and bacterial load. acs.orgnih.gov For example, combinations of MptpB inhibitors with antibiotics have shown additive effects in reducing the intracellular mycobacterial burden in Galleria mellonella. acs.org

These animal models provide crucial data on the in vivo relevance of MptpB as a therapeutic target and the potential of MptpB inhibitors like this compound to contribute to improved TB treatment strategies.

Molecular Cloning and Mutagenesis (e.g., catalytically inactive MptpB/C106S)

Molecular cloning and mutagenesis are fundamental techniques employed in the study of MptpB to understand its function, catalytic mechanism, and role in Mycobacterium tuberculosis pathogenesis. These approaches allow for the expression of recombinant MptpB and the creation of specific mutations to probe the importance of individual amino acid residues, particularly those located in the active site.

The open reading frame encoding MptpB (gene name Rv0153c) from M. tuberculosis H37Rv has been amplified and cloned into various expression vectors, such as pET28a and pGEX-5X-3, to facilitate the production of recombinant protein, often with affinity tags like an N-terminal His6-tag or GST-tag. unibo.itrcsb.orguniprot.orgctdbase.org This recombinant MptpB can then be expressed in suitable host organisms, such as Escherichia coli, and purified for biochemical and functional studies. unibo.itrcsb.orguniprot.orgctdbase.org

Site-directed mutagenesis is a crucial technique used to generate specific alterations in the MptpB sequence. A frequently studied mutation involves the catalytic cysteine residue within the active site motif. This cysteine, referred to as C160 in some studies and C106 in others, is essential for MptpB's phosphatase activity. rcsb.orguniprot.orguni-goettingen.dercsb.org By substituting this cysteine with a serine residue (resulting in mutants like MptpB/C160S or MptpB/C106S), researchers can create a catalytically inactive form of the enzyme. rcsb.orguniprot.orgctdbase.orguni-goettingen.dercsb.org This inactive mutant serves as a critical tool to differentiate between the catalytic and non-catalytic roles of MptpB in modulating host cell processes and promoting mycobacterial survival.

Detailed research findings using the catalytically inactive MptpB/C106S (or C160S) mutant have provided significant insights into the functional importance of MptpB's phosphatase activity. Studies have shown that while wild-type MptpB can dephosphorylate various substrates, including phosphotyrosine, phosphoserine/threonine peptides, and phosphoinositides like PI3P and PI(3,5)P2, the C106S (or C160S) mutant exhibits dramatically reduced or abolished enzymatic activity towards these substrates. unibo.itrcsb.orguniprot.org For instance, the C160S mutant showed less than 1% of wild-type activity for tested substrates, including pNPP and phosphoinositides. unibo.it Similarly, the GST-MPtpB-C160S mutant failed to dephosphorylate tyrosine-phosphorylated Myelin Basic Protein (MBP). uniprot.org

Furthermore, expression of the catalytically inactive MptpB/C106S mutant in host macrophages has demonstrated that the phosphatase activity is essential for MptpB's ability to interfere with host cell signaling pathways and enhance mycobacterial survival. Wild-type MptpB is known to attenuate host immune responses by modulating pathways such as MAPK and NF-κB, reducing the production of inflammatory cytokines like IL-1β and IL-6, and inhibiting macrophage apoptosis. ctdbase.orguni-goettingen.dercsb.org In contrast, macrophages expressing the catalytically inactive MptpB/C106S mutant showed little to no effect on these processes. uni-goettingen.dercsb.org For example, the MptpB/C106S mutant had no significant impact on macrophage apoptosis induced by IFN-γ, unlike wild-type MptpB which significantly increased viable cell numbers. uni-goettingen.de Similarly, while wild-type MptpB attenuated IFN-γ induced IL-6 production and decreased ERK1/2 and p38 phosphorylation, the MptpB/C106S mutant showed little effect on IL-6 levels or the phosphorylation status of these kinases. uni-goettingen.de These findings underscore that the catalytic activity of MptpB is indispensable for its virulence functions.

The table below summarizes key findings regarding the impact of the C106S/C160S mutation on MptpB activity and its effects on host cells:

MptpB ConstructEnzymatic Activity (vs Wild-Type)Effect on Host Processes (vs Wild-Type)Relevant Substrates/PathwaysSource
Wild-Type MptpB100%Modulates host pathways, promotes survivalpNPP, Phosphoinositides, Phosphorylated Peptides, MAPK, NF-κB, IL-6, Apoptosis unibo.itctdbase.orguni-goettingen.dercsb.org
MptpB/C106S (C160S)< 1% or AbolishedLittle to no effectpNPP, Phosphoinositides, Phosphorylated MBP, MAPK, NF-κB, IL-6, Apoptosis unibo.itrcsb.orguniprot.orguni-goettingen.dercsb.org

These studies utilizing molecular cloning and site-directed mutagenesis, particularly the creation and characterization of the catalytically inactive MptpB/C106S mutant, have been instrumental in elucidating the mechanisms by which MptpB contributes to M. tuberculosis pathogenesis and have validated MptpB's phosphatase activity as a crucial target for potential therapeutic intervention.

Compound and Protein Identifiers

NameIdentifier TypeIdentifier
This compoundPubChem CID10450926
MptpB (Rv0153c)UniProt IDI6WXK4
p-Nitrophenyl phosphate (pNPP)PubChem CID378
Myelin Basic Protein (MBP)PubChem CID4670741
Phosphatidylinositol 3-phosphate (PI3P)PubChem CID6857403, 9776841
Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)PubChem CID46229858, 643961
Interleukin-6 (IL-6)PubChem CID123806
ERK1 (MAPK3)UniProt IDP16401
ERK2 (MAPK1)UniProt IDP28482
p38 alpha (MAPK14)UniProt IDQ16539
Akt1 (AKT1)PubChem CID5280378
Akt1 (AKT1)UniProt IDP31749
Caspase 3 (CASP3)PubChem CID25
Caspase 3 (CASP3)UniProt IDP42574

Future Research Directions and Translational Perspectives

Elucidation of Additional Host Targets of MptpB Dephosphorylation

MptpB is known to interfere with host signaling pathways to promote M. tuberculosis survival mdpi.comunimi.it. It dephosphorylates various host proteins and lipids, disrupting critical cellular processes like phagosome maturation, inflammatory responses, and apoptosis nih.govmdpi.comunimi.itnih.govnih.govfrontiersin.org. While some host targets and affected pathways have been identified, a comprehensive understanding of all host proteins and lipids dephosphorylated by MptpB is still needed nih.govnih.gov.

Current research indicates that MptpB attenuates the MAPK and NF-κB pathways, leading to reduced production of inflammatory cytokines such as IL-1β and IL-6, which are important for upregulating microbicidal activity and initiating the immune response to M. tuberculosis infection mdpi.comnih.govresearchgate.netresearchgate.net. MptpB also inhibits macrophage apoptosis by activating Akt and suppressing caspase 3 activity, thereby promoting host cell survival, which benefits the bacteria mdpi.comunimi.itnih.govfrontiersin.orgsilae.it. Furthermore, MptpB has been shown to dephosphorylate phosphoinositides, potentially interfering with phagosome maturation researchgate.netunimi.itnih.gov.

Future research should aim to systematically identify additional host targets of MptpB dephosphorylation using advanced proteomic and lipidomic techniques. This will provide a more complete picture of how MptpB subverts host immunity and can reveal new opportunities for therapeutic intervention. Understanding the molecular basis of MptpB's interaction with its host targets is essential for fully dissecting its biological role nih.gov.

Development of Novel MptpB Inhibitor Chemotypes with Enhanced Properties

While MptpB-IN-1 and other inhibitors have shown promise, there is a continuous effort to develop novel MptpB inhibitor chemotypes with improved potency, selectivity, pharmacokinetic properties, and reduced off-target effects acs.orgresearchgate.neteurekaselect.comresearchgate.net.

Structure-based design approaches, exploiting the unique structural features of MptpB, have been employed to develop selective inhibitors acs.orgresearchgate.netoup.com. For example, some inhibitors utilize a double-site binding mechanism, interacting with both the active site and a secondary pocket unique to MptpB researchgate.netoup.com. Various chemical classes of MptpB inhibitors have been explored, including isoxazole-based compounds, oxamic acid derivatives, and lactone-based inhibitors researchgate.neteurekaselect.comunimi.it.

Future research involves the synthesis and evaluation of diverse chemical libraries to discover new scaffolds with enhanced inhibitory activity and drug-like properties researchgate.netnih.govtheses.cz. Techniques like combinatorial chemistry and virtual screening are valuable in this process unimi.ittheses.cz. The goal is to identify compounds with high affinity and selectivity for MptpB over human phosphatases, minimizing potential side effects nih.govresearchgate.neteurekaselect.comubc.ca. Optimization of pharmacokinetic parameters is also crucial for achieving effective drug concentrations at the site of infection acs.org.

Research into Combination Therapies with Existing and Novel Anti-Mycobacterial Agents

MptpB inhibitors are being investigated for their potential use in combination therapy with existing and novel anti-mycobacterial agents acs.orgnih.govacs.orgresearchgate.neteurekaselect.com. Combining MptpB inhibitors with antibiotics could offer several advantages, including increased efficacy, reduced treatment times, and the potential to combat drug-resistant strains acs.orgnih.govacs.orgresearchgate.neteurekaselect.com.

Studies have shown that MptpB inhibitors can enhance the killing efficacy of first-line antibiotics such as rifampicin (B610482) (RIF) and isoniazid (B1672263) (INH) against M. tuberculosis acs.orgnih.govacs.org. Combinations of MptpB inhibitors with bedaquiline (B32110) (BDQ) have also demonstrated increased efficacy in reducing intracellular bacterial burden in both M. tuberculosis and M. avium infections nih.govacs.org. The additive effect observed with combination therapy supports the potential of incorporating antivirulence agents like MptpB inhibitors into current treatment regimens, particularly for drug-resistant infections acs.org.

Future research should focus on systematically evaluating the efficacy of MptpB inhibitors in combination with a wider range of existing and novel anti-mycobacterial drugs, including those active against drug-resistant strains. Understanding the synergistic mechanisms of these combinations is also important.

Understanding the Evolution of Resistance to MptpB Inhibitors

While targeting virulence factors is hypothesized to exert less selective pressure and thus reduce the development of resistance compared to targeting essential bacterial processes, it is crucial to understand the potential for resistance mechanisms to emerge against MptpB inhibitors nih.govresearchgate.netresearchgate.neteurekaselect.com.

Since MptpB is not essential for the extracellular growth of M. tuberculosis, its inhibition may inflict less selective pressure nih.govresearchgate.net. However, the bacterium may still evolve mechanisms to overcome MptpB inhibition, such as mutations in the mptpB gene affecting inhibitor binding or the upregulation of alternative virulence pathways.

Future research should investigate the potential for the development of resistance to MptpB inhibitors through in vitro evolution studies and by examining clinical isolates from patients treated with these inhibitors (once they reach that stage of development). Identifying potential resistance mechanisms early can inform strategies to mitigate their emergence, such as the design of inhibitors less prone to resistance or the use of combination therapies.

Investigation of MptpB Orthologues in Other Pathogenic Microorganisms

MptpB belongs to a family of microbial atypical phosphatases with orthologues found in various pathogenic bacteria and fungi acs.orgnih.gov. Investigating MptpB orthologues in other pathogenic microorganisms could reveal new therapeutic targets and broaden the applicability of MptpB inhibitors or similar compounds acs.orgnih.govresearchgate.net.

MptpB orthologues have been identified in other mycobacterium species, such as Mycobacterium avium, and have been shown to play a role in their virulence nih.govacs.org. MptpB orthologues are also present in numerous other human pathogens, including Clostridium difficile, Enterococcus faecalis, Klebsiella pneumoniae, Yersinia species, and Listeria monocytogenes acs.org. While some of these orthologues have been characterized biochemically, their specific roles in pathogenesis and their potential as drug targets are less well-defined acs.orgnih.gov.

Future research should involve the identification and characterization of MptpB orthologues in a wider range of pathogens. Studying their structure, function, and role in virulence can determine if inhibitors targeting these orthologues could be effective against infections caused by these microorganisms. This comparative analysis can also provide insights into conserved features that could be targeted by broad-spectrum antivirulence agents.

Q & A

Q. What is the primary mechanism of action of MptpB-IN-1, and how can its inhibitory efficacy be validated experimentally?

this compound is a phosphatase inhibitor targeting the Mycobacterium tuberculosis virulence factor MptpB. To validate efficacy, researchers should:

  • Assay Design : Use recombinant MptpB enzyme in phosphatase activity assays (e.g., malachite green assay) to measure inhibition kinetics (IC50). Include positive/negative controls (e.g., orthovanadate as a phosphatase inhibitor control).
  • Selectivity Testing : Compare inhibition against human phosphatases (e.g., PTP1B) to assess specificity.
  • Dose-Response Curves : Generate triplicate data points across a logarithmic concentration range (e.g., 0.1–100 µM) to ensure reproducibility .

Q. What experimental parameters are critical for optimizing this compound in in vitro mycobacterial models?

  • Culture Conditions : Use M. tuberculosis H37Rv strains in Middlebrook 7H9 media under hypoxic conditions to mimic host environments.
  • Compound Solubility : Pre-dissolve this compound in DMSO (<0.1% final concentration to avoid cytotoxicity).
  • Minimum Inhibitory Concentration (MIC) : Perform microbroth dilution assays with serial dilutions (e.g., 0.5–64 µg/mL) and confirm results via colony-forming unit (CFU) counts .

Q. How should researchers address contradictory data in this compound’s enzyme inhibition versus bacterial growth suppression?

  • Source Analysis : Check assay conditions (e.g., buffer pH, cofactors like Mn²⁺/Mg²⁺ for phosphatase activity).
  • Orthogonal Assays : Combine enzymatic inhibition data with transcriptomic profiling (e.g., RNA-seq of treated mycobacteria) to correlate target engagement with phenotypic effects.
  • Statistical Validation : Use ANOVA or mixed-effects models to assess inter-experimental variability .

Advanced Research Questions

Q. How can computational methods enhance the rational design of this compound derivatives with improved pharmacokinetics?

  • Molecular Dynamics (MD) Simulations : Model this compound binding to the enzyme’s active site (PDB ID: 4XBC) to identify flexible regions for derivatization.
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to predict solubility, bioavailability, and cytochrome P450 interactions.
  • Synthetic Feasibility : Prioritize derivatives with ≤5 synthetic steps and commercially available precursors .

Q. What strategies resolve discrepancies in this compound’s in vivo efficacy across murine infection models?

  • Model Standardization : Use genetically homogeneous mouse strains (e.g., C57BL/6) and control for variables like inoculation dose and immune status.
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy.
  • Resistance Studies : Serial passage M. tuberculosis in sub-MIC this compound to assess mutation-driven resistance .

Q. How should researchers integrate multi-omics data to elucidate off-target effects of this compound in host cells?

  • Proteomic Profiling : Perform TMT-labeled mass spectrometry on treated macrophages to identify dysregulated pathways (e.g., NF-κB, autophagy).
  • CRISPR Screening : Use genome-wide knockout libraries in THP-1 cells to identify host factors modulating this compound’s cytotoxicity.
  • Data Integration : Apply systems biology tools (Cytoscape, STRING) to map host-pathogen interaction networks .

Data Contradiction and Reproducibility

Q. What methodological safeguards ensure reproducibility in this compound studies?

  • Open Protocols : Publish step-by-step assay procedures (e.g., buffer compositions, incubation times) in supplemental materials.
  • Blinded Analysis : Assign compound labeling randomly (e.g., “Compound A/B”) to reduce observer bias.
  • External Validation : Collaborate with independent labs to replicate key findings (e.g., IC50, MIC) .

Q. How can conflicting results in this compound’s bactericidal vs. bacteriostatic activity be reconciled?

  • Time-Kill Assays : Conduct time-resolved CFU counts over 0–14 days to classify activity (bactericidal: ≥3-log CFU reduction; bacteriostatic: <3-log).
  • Metabolic Profiling : Use resazurin assays (Alamar Blue) to assess metabolic inhibition thresholds.
  • Strain-Specific Analysis : Test clinical M. tuberculosis isolates with diverse genetic backgrounds .

Methodological Tables

Q. Table 1. Key Experimental Parameters for this compound Studies

ParameterRecommended Value/RangeEvidence Source
Enzyme Assay Buffer50 mM HEPES, pH 7.0, 1 mM DTT
MIC Testing MediaMiddlebrook 7H9 + 10% OADC
In Vivo Dosing10–50 mg/kg, BID, oral gavage

Q. Table 2. Common Pitfalls and Solutions

PitfallSolutionEvidence Source
Low solubility in aqueous buffersUse cyclodextrin-based formulations
High cytotoxicity in macrophagesTitrate doses below IC50 (e.g., ≤10 µM)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.